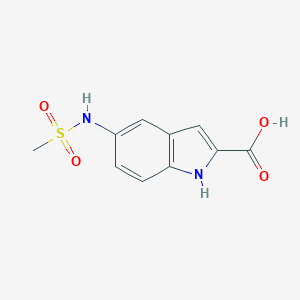

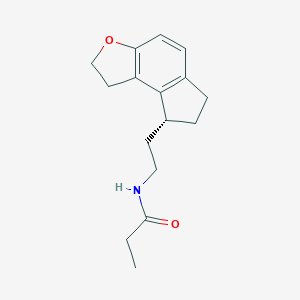

Isochroman-4-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

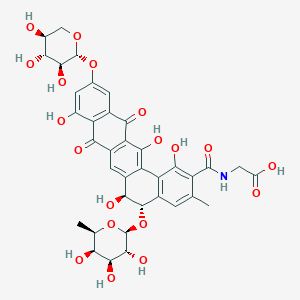

The synthesis of isochroman derivatives, including Isochroman-4-amine, has been a subject of research. One method involves the use of donor/donor carbenes and Rh2 (R-PTAD)4 as a catalyst . This method has been used to synthesize a collection of isochroman substrates in good yield, with excellent diastereo- and enantioselectivity .Molecular Structure Analysis

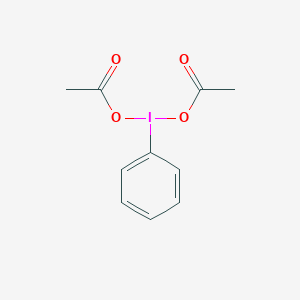

The InChI code for Isochroman-4-amine is 1S/C9H11NO/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis

Isochroman-4-amine can be involved in various chemical reactions. For instance, it can be used in the synthesis of tetracyclic isochroman frameworks through an asymmetric hetero-Diels–Alder reaction of in-situ generated isochromene and ortho-quinonemethide .Physical And Chemical Properties Analysis

Isochroman-4-amine has a boiling point of 302.7°C at 760 mmHg . It is typically stored at 4°C and should be protected from light .科学研究应用

Synthesis of Functionalised Isochromans

- Scientific Field: Chemical Science

- Application Summary: Isochroman-4-amine is used in the synthesis of functionalised isochromans. This process involves a variant of the oxa-Pictet–Spengler reaction starting from an epoxide, rather than an aldehyde .

- Methods of Application: The reaction starts from an epoxide and uses hexafluoroisopropanol (HFIP) as a solvent. This expands the electrophile scope to include partners equivalent to ketones, aliphatic aldehydes, and phenylacetyl aldehydes, and the nucleophile scope to include modestly electronically deactivated and highly substituted β-phenylethanols .

- Results or Outcomes: The products could be easily further derivatised in the same pot by subsequent ring-opening, reductions, and intra- and intermolecular Friedel–Crafts reactions, also in HFIP .

Synthesis of 4-Chromanone-Derived Compounds

- Scientific Field: Organic & Biomolecular Chemistry

- Application Summary: The chroman-4-one framework, which includes Isochroman-4-amine, is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds .

- Methods of Application: The specific methods of application are not detailed in the source, but it mentions that several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .

- Results or Outcomes: Synthetic compounds that include the chroman-4-one framework exhibit a broad variety of remarkable biological and pharmaceutical activities .

Enantioselective Synthesis of Isochromans

- Scientific Field: Chemical Science

- Application Summary: Isochroman-4-amine is used in the enantioselective synthesis of isochromans .

- Methods of Application: The synthesis involves the use of donor/donor carbenes and Rh 2 (R-PTAD) 4 as a catalyst .

- Results or Outcomes: A collection of isochroman substrates were synthesized in good yield, with excellent diastereo- and enantioselectivity, and no rearrangement products were observed .

Major Building Block in Medicinal Compounds

- Scientific Field: Organic & Biomolecular Chemistry

- Application Summary: The chroman-4-one framework, which includes Isochroman-4-amine, acts as a major building block in a large class of medicinal compounds .

- Methods of Application: The specific methods of application are not detailed in the source, but it mentions that several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .

- Results or Outcomes: Synthetic compounds that include the chroman-4-one framework exhibit a broad variety of remarkable biological and pharmaceutical activities .

Multicomponent Reactions with Ninhydrin

- Scientific Field: Organic Chemistry

- Application Summary: Isochroman-4-amine is used in multicomponent reactions with ninhydrin . Ninhydrin is a strong electrophile that reacts with nucleophiles such as ammonia, amines, enamines, ureas, amides and anilines .

- Methods of Application: The synthesis of 3,3-disubstituted isochroman-1,4-dione was reported involving ninhydrin, secondary amines, and N-methyl-C-phenyl nitrone . In fact, nitrone acts as an oxygen atom donor to afford the desired product and imine as a side product .

- Results or Outcomes: The synthesized compounds exhibit interesting biological activities and constitute a new hope for anticancer agents .

Amino-Acid Derivatives of Isocoumarins and 3,4-Dihydroisocoumarins

- Scientific Field: Biochemistry

- Application Summary: Isochroman-4-amine is used in the chemistry of amino-acid derivatives of isocoumarins and 3,4-dihydroisocoumarins .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The outcomes of this application are not detailed in the source .

安全和危害

未来方向

The development of a general and stereoselective method towards the rapid construction of tetracyclic isochroman polyketide, such as Isochroman-4-amine, is highly desirable . This is due to the inherent instability of tetracyclic isochroman polyketide and the difficulties in controlling the complex stereochemistry . Future research may focus on overcoming these challenges and improving the synthesis process.

属性

IUPAC Name |

3,4-dihydro-1H-isochromen-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYWBOBBXXDXHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CO1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isochroman-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B116537.png)

![2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B116555.png)